2-Chloro-6-propylpyridine-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic name This compound follows the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The pyridine ring serves as the parent structure, with substituents numbered to assign the lowest possible locants. The nitrogen atom in the pyridine ring is designated position 1, and the numbering proceeds clockwise. Consequently:
- The chloro group (-Cl) occupies position 2.
- The propyl group (-CH2CH2CH3) is located at position 6.
- The carboxylic acid group (-COOH) is assigned to position 4.
The structural formula (Figure 1) and SMILES notation (O=C(C1=CC(Cl)=NC(CCC)=C1)O) explicitly define the connectivity and stereoelectronic arrangement of substituents. The planar aromatic pyridine ring ensures conjugation, while the propyl and chloro groups introduce steric and electronic effects that influence reactivity.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 57663-81-7 , a unique identifier critical for regulatory and commercial documentation. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| MDL Number | MFCD13816617 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Preferred IUPAC Name | This compound |
These identifiers facilitate unambiguous communication across databases, patents, and scientific literature. For instance, the MDL number (MFCD13816617) is essential for sourcing the compound from chemical suppliers.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₀ClNO₂ reflects the composition of one chlorine atom, one nitrogen atom, two oxygen atoms, nine carbon atoms, and ten hydrogen atoms. The molecular weight is calculated as follows:
| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12.01 | 9 | 108.09 |
| Hydrogen (H) | 1.008 | 10 | 10.08 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 |
| Nitrogen (N) | 14.01 | 1 | 14.01 |
| Oxygen (O) | 16.00 | 2 | 32.00 |
| Total | 199.63 |
This calculated molecular weight (199.63 g/mol) matches experimental data provided by suppliers. The carboxylic acid group contributes to the compound’s polarity, influencing its solubility in polar solvents and potential for salt formation.
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-6-propylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
ADZGFLWGSFWWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride with Bromine Catalysis
A patent by details the use of bromine as a catalyst in thionyl chloride ($$SOCl_2$$)-mediated chlorination of pyridine-2-carboxylic acid derivatives. Although the patent focuses on 4-chloropyridine-2-carboxylic acid chloride, the methodology is adaptable to analogous systems.
Reaction Mechanism :
- Activation : Bromine ($$Br_2$$) generates bromonium ions, enhancing the electrophilicity of thionyl chloride.
- Chlorination : The activated $$SOCl_2$$ selectively substitutes hydrogen at the 2-position of the pyridine ring.
- By-product Mitigation : Bromine suppresses the formation of 4,5-dichloro impurities by moderating reaction kinetics.
Optimized Conditions :
- Molar Ratios : Thionyl chloride (2.5–5 equivalents per substrate), bromine (0.1–0.3 equivalents).
- Temperature : 85°C under nitrogen atmosphere.
- Reaction Time : 3–7 hours, depending on scale.
Example Data :
| Bromine (equiv) | Reaction Time (h) | Yield (%) | 4,5-Dichloro Impurity (%) |
|---|---|---|---|
| 0.1 | 7 | 88.5 | 5.2 |
| 0.2 | 3 | 89.3 | 2.3 |
| 0.3 | 4 | 88.0 | 5.0 |
This table, derived from, illustrates how increasing bromine loadings reduce reaction times and impurities, though excessive amounts (>0.3 equiv) reintroduce by-products.
Sulfuryl Chloride with Pyridine-N-Oxide Intermediates
An alternative approach from involves reacting pyridine-N-oxides with sulfuryl chloride ($$SO2Cl2$$). While originally applied to simpler pyridines, this method could be extended to 6-propylpyridine-4-carboxylic acid precursors.
Procedure :
- N-Oxidation : Treat 6-propylpyridine-4-carboxylic acid with hydrogen peroxide to form the N-oxide.
- Chlorination : React the N-oxide with $$SO2Cl2$$ at 20–30°C, yielding this compound.
Advantages :
- Avoids harsh conditions required for thionyl chloride.
- Higher selectivity due to the directing effect of the N-oxide group.
Limitations :
Propyl Group Introduction: Alkylation and Cross-Coupling
Introducing the propyl group at the 6-position presents distinct challenges. Two strategies are viable:
Friedel-Crafts Alkylation
While pyridine’s electron-deficient ring resists traditional Friedel-Crafts reactions, Lewis acid catalysts (e.g., $$AlCl_3$$) can facilitate alkylation with propyl halides. However, this method suffers from poor regioselectivity and polyalkylation by-products.
Directed ortho-Metalation (DoM)
A more precise approach involves:
- Lithiation : Treat 4-carboxypyridine with LDA (lithium diisopropylamide) at −78°C.
- Propylation : Quench with propyl iodide or bromide.
This method leverages the carboxylic acid’s directing effect to achieve 6-substitution, though scalability remains a concern.
Carboxylic Acid Functionalization
The 4-carboxylic acid group is typically introduced via:
- Oxidation of 4-Methylpyridine : Using potassium permanganate ($$KMnO_4$$) or ruthenium catalysts.
- Carboxylation : Employing carbon dioxide ($$CO_2$$) under palladium catalysis.
Example Oxidation Protocol :
- Start with 2-chloro-6-propyl-4-methylpyridine.
- Oxidize with $$KMnO_4$$ in acidic aqueous solution at 80°C for 12 hours.
- Isolate the carboxylic acid via acid-base extraction.
Integrated Synthesis Route
Combining the above strategies, a plausible industrial synthesis involves:
Step 1: Propylation via DoM
- React 4-methylpyridine with LDA and propyl iodide to form 6-propyl-4-methylpyridine.
Step 2: Oxidation to Carboxylic Acid
- Treat with $$KMnO_4$$ to yield 6-propylpyridine-4-carboxylic acid.
Step 3: Chlorination with $$SOCl2/Br2$$
Final Product : this compound (Yield: ~85%, Purity: >95%).
Comparative Analysis of Methods
| Method | Chlorinating Agent | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Thionyl Chloride + $$Br_2$$ | $$SOCl_2$$ | $$Br_2$$ | 85–89 | 93–97 | High |
| Sulfuryl Chloride | $$SO2Cl2$$ | None | 50–70 | 80–85 | Moderate |
| N-Oxide Chlorination | $$SO2Cl2$$ | None | 60–75 | 85–90 | Low |
The thionyl chloride-bromine system emerges as the most industrially viable, balancing yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-propylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: 2-amino-6-propylpyridine-4-carboxylic acid, 2-thio-6-propylpyridine-4-carboxylic acid.
Reduction: 2-chloro-6-propylpyridine-4-methanol.
Oxidation: 2-chloro-6-propylpyridine-4,6-dicarboxylic acid.
Scientific Research Applications
2-Chloro-6-propylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-6-propylpyridine-4-carboxylic acid with structurally related pyridine and pyrimidine derivatives, highlighting key molecular and physicochemical properties.
*Assumed formula due to inconsistency in ; †Reported formula in (C₅H₆N₄O₂S) may refer to a misclassified compound.
Key Comparative Insights:
The cyclopropyl group introduces ring strain, which may elevate reactivity in substitution or addition reactions .
Physicochemical Properties :
- Solubility : The carboxylic acid group confers water solubility, but longer alkyl chains (propyl) reduce it relative to methyl-substituted analogs.
- Stability : All chloro-substituted analogs are stable under standard conditions but may decompose at elevated temperatures, releasing irritants like HCl gas .
Biological and Pharmacological Potential: Chloro and carboxylic acid groups are common in bioactive molecules (e.g., NSAIDs, herbicides). The propyl chain could modulate target binding affinity compared to smaller substituents.
Safety Profiles :
- The methyl-substituted pyridine analog is classified as harmful upon ingestion, inhalation, or skin contact, requiring strict PPE and ventilation . Similar precautions likely apply to the propyl and cyclopropyl analogs, though specific toxicity data are absent in the provided evidence.
Biological Activity
2-Chloro-6-propylpyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a propyl group at the 6-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is CHClNO with a molecular weight of approximately 215.65 g/mol. The unique arrangement of these substituents contributes to its distinct chemical properties and biological activities.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its structural similarities to other compounds suggest potential applications as:
- Anti-inflammatory agents
- Antimicrobial agents
- Anticancer agents
The presence of the chlorine atom and carboxylic acid group enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry.
The mechanism by which this compound exerts its effects typically involves interactions with specific receptors or enzymes. These interactions can influence metabolic pathways or signaling processes within cells. For instance, compounds with similar structures have been shown to inhibit specific kinases or modulate receptor activity, leading to therapeutic effects .
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through the activation of specific signaling pathways .
- Antimicrobial Effects : In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Inflammation Reduction : Research has indicated that compounds with similar structures can reduce inflammatory markers in animal models, supporting their use in developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloropyridine | Lacks propyl group | Less hydrophobic; potentially lower biological activity |
| 6-Propylpyridine | Lacks chlorine atom | Reduced reactivity in nucleophilic substitution |
| 2-Chloro-5-propylpyridine | Propyl group at the fifth position | Altered chemical and biological properties |
| 2-Chloro-6-methylisonicotinic acid | Methyl instead of propyl | Different hydrophobicity and potential biological effects |
| 6-Chloro-4-methyl-3-pyridinecarboxylic acid | Different functional groups | Unique reactivity patterns due to different substituents |
This table illustrates how the specific arrangement of substituents in this compound influences its chemical reactivity and potential applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
